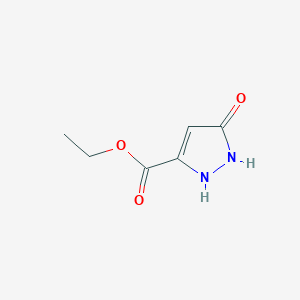
4-Isocianato-1,3,5-trimetil-1H-pirazol
Descripción general
Descripción
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a chemical compound with the CAS Number: 252956-48-2 . Its molecular weight is 151.17 . The IUPAC name for this compound is 4-isocyanato-1,3,5-trimethyl-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrazole compounds, including 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is represented by the InChI code: 1S/C7H9N3O/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3 .Chemical Reactions Analysis
Pyrazoles, including 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole include a molecular weight of 151.17 .Aplicaciones Científicas De Investigación
Síntesis Química Avanzada
4-Isocianato-1,3,5-trimetil-1H-pirazol: se utiliza como intermedio en la síntesis de entidades químicas más complejas. Su grupo isocianato reacciona con varios nucleófilos, permitiendo la creación de una amplia gama de derivados para futuras investigaciones y desarrollo en ciencia de materiales .
Sondas Fluorescentes
Debido a sus propiedades estructurales, este compuesto se puede utilizar para desarrollar sondas fluorescentes. Estas sondas son valiosas en bioquímica y biología molecular para detectar o cuantificar biomoléculas, rastrear procesos biológicos y visualizar la ubicación de células, proteínas o ácidos nucleicos .
Investigación Farmacéutica
En química medicinal, This compound sirve como bloque de construcción para el diseño de candidatos a fármacos. Se puede incorporar a moléculas que muestran promesa en el tratamiento de diversas enfermedades, dada su potencial actividad biológica relacionada con la porción de pirazol .
Química de Polímeros
Este compuesto encuentra aplicaciones en la química de polímeros, donde se puede utilizar para modificar polímeros o crear nuevos materiales poliméricos con propiedades mecánicas y térmicas específicas. El grupo isocianato es particularmente reactivo hacia los alcoholes y las aminas, formando urethanos y ureas, respectivamente .
Ciencia de Materiales
Los investigadores utilizan This compound en el desarrollo de nuevos materiales con propiedades únicas. Puede contribuir a la síntesis de materiales con mayor durabilidad, flexibilidad o características electrónicas específicas .
Química Analítica
En química analítica, los derivados de este compuesto se pueden emplear como estándares o reactivos en diversas técnicas analíticas. Su estructura bien definida y su reactividad lo hacen adecuado para su uso en cromatografía, espectroscopia y otros métodos analíticos .
Safety and Hazards
Propiedades
IUPAC Name |
4-isocyanato-1,3,5-trimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXTVSHXGKVTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428167 | |
| Record name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252956-48-2 | |
| Record name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isocyanato-1,3,5-trimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)











![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)
